molecular formula C14H14S B12845390 3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl CAS No. 893737-58-1

3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl

Cat. No.: B12845390
CAS No.: 893737-58-1
M. Wt: 214.33 g/mol
InChI Key: CMDVEBWRBDBBOG-UHFFFAOYSA-N
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Description

3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a methyl group at the 3-position and a methylsulfanyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Functionalization: Introduction of the methyl group at the 3-position can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Thioether Formation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halogenated biphenyl derivative with methylthiolate (CH₃S⁻) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The biphenyl core can be reduced under catalytic hydrogenation conditions to yield a more saturated compound.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing further functionalization of the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Saturated biphenyl derivatives

    Substitution: Halogenated or nitrated biphenyls

Scientific Research Applications

3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions, while the methylsulfanyl group can engage in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,1’-biphenyl: Lacks the methylsulfanyl group, resulting in different chemical and physical properties.

    4’-Methylsulfanyl-1,1’-biphenyl: Similar structure but without the additional methyl group at the 3-position.

    3,4’-Dimethyl-1,1’-biphenyl: Contains two methyl groups but no sulfur-containing functional group.

Uniqueness

3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl is unique due to the presence of both a methyl and a methylsulfanyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications, distinguishing it from other biphenyl derivatives.

Properties

CAS No.

893737-58-1

Molecular Formula

C14H14S

Molecular Weight

214.33 g/mol

IUPAC Name

1-methyl-3-(4-methylsulfanylphenyl)benzene

InChI

InChI=1S/C14H14S/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3

InChI Key

CMDVEBWRBDBBOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)SC

Origin of Product

United States

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